molecular formula C12H13N5O B1524555 N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 1315367-08-8

N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Cat. No.: B1524555
CAS No.: 1315367-08-8
M. Wt: 243.26 g/mol
InChI Key: YSMJJYHSLAYXNI-UHFFFAOYSA-N
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Description

Chemical Structure and Significance N-[Cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide (molecular formula: C₁₂H₁₂N₄O) is a benzamide derivative featuring a cyclopropane ring tethered to a tetrazole moiety. Its synthesis and applications remain understudied, but its structural analogs suggest utility in enzyme inhibition (e.g., histone deacetylases) and metal-catalyzed reactions .

Properties

IUPAC Name

N-[cyclopropyl(2H-tetrazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(9-4-2-1-3-5-9)13-10(8-6-7-8)11-14-16-17-15-11/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMJJYHSLAYXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NNN=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the tetrazole ring or its introduction as a functionalized intermediate.
  • Formation of the cyclopropyl-substituted intermediate.
  • Coupling of the tetrazole-substituted cyclopropyl moiety with benzamide derivatives.

Key Preparation Steps and Conditions

Formation of Tetrazole-Containing Intermediates

Tetrazole rings can be introduced through cycloaddition reactions or by functionalization of preformed tetrazole derivatives. Protection and deprotection strategies are often applied to the tetrazole nitrogen to facilitate selective reactions.

  • Deprotonation and Functionalization:
    1N-protected tetrazoles undergo C–H deprotonation using reagents such as turbo Grignard to form metalated intermediates with enhanced stability for further functionalization.

  • Deprotection Protocols:
    Various methods are employed to remove protecting groups from tetrazoles, including:

    • Oxidative deprotection using ceric ammonium nitrate (CAN) in acetonitrile/water at 0 °C to room temperature.
    • Catalytic hydrogenation with PdCl2 under hydrogen pressure in ethanol.
    • Acidic deprotection with trifluoroacetic acid (TFA) in dichloromethane overnight.

Cyclopropyl Derivative Synthesis and Coupling

  • Cyclopropyl derivatives are often prepared via substitution reactions and then coupled with benzamide moieties using peptide coupling reagents or palladium-catalyzed cross-coupling reactions.

  • Coupling Reagents and Catalysts:
    Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DCI), and benzotriazole derivatives like HATU and HBTU.

  • Solvents and Reaction Conditions:
    Suitable solvents include halogenated hydrocarbons (dichloromethane, chloroform), polar aprotic solvents (THF, DMF), and aromatic hydrocarbons (benzene, toluene, xylenes).
    Reaction temperatures vary from -40 °C to 100 °C, with 0 °C to 30 °C preferred for coupling steps.

Palladium-Catalyzed Cross-Coupling for Tetrazole-Substituted Cyclopropyl Benzamides

  • Suzuki-Miyaura cross-coupling is a prominent method for constructing the tetrazole-cyclopropyl-benzamide framework. It involves the reaction of boronic acid or boronate ester derivatives of tetrazoles with aryl halides under palladium catalysis.

  • Typical Conditions:

Catalyst Base Solvent(s) Temperature Yield (%) Notes
Palladium diacetate + PPh3 Potassium carbonate 1,4-Dioxane, Water Reflux (ca. 100 °C) 78 - 84 Inert atmosphere, reflux, inert gas
Pd2(dba)3 + Tricyclohexylphosphine Potassium carbonate 1,4-Dioxane, Water Reflux (ca. 100 °C) 78 Suzuki coupling with high purity
Tetrakis(triphenylphosphine)palladium(0) Potassium carbonate Toluene, Water Reflux (12 h) 63.7 Inert atmosphere, prolonged reflux
Palladium acetate + Potassium carbonate DMF, Water 90 °C (sealed tube) 6 h 77.6 Green chemistry approach, sealed tube

Data adapted from multiple synthesis reports of tetrazole derivatives and cyclopropyl benzamides.

Representative Synthetic Route Example

  • Step 1: Preparation of Tetrazole Boronate Ester
    Starting from 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, bis(pinacolato)diboron is reacted in the presence of palladium diacetate, potassium acetate, and triphenylphosphine in 1,4-dioxane at reflux to yield the corresponding boronate ester (yield ~84%).

  • Step 2: Suzuki Coupling with Cyclopropyl-Substituted Bromobenzamide
    The boronate ester is coupled with a cyclopropyl-substituted aryl bromide (e.g., 5-(4-bromo-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one derivative) using palladium catalysts and potassium carbonate in aqueous-organic solvent mixtures under reflux to afford the target N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide with yields ranging from 63.7% to 84% depending on conditions.

Analytical and Characterization Data

  • The final compounds are characterized by NMR (1H, 13C), HR-MS, and HPLC to confirm structure and purity. For example, 1H NMR signals correspond to aromatic protons, cyclopropyl methylene, and tetrazole ring protons, while HR-MS confirms molecular ion peaks consistent with the expected molecular weight.

Summary Table of Preparation Parameters

Step Reagents/Catalysts Solvent(s) Temperature/Time Yield (%) Notes
Tetrazole boronate ester synthesis Pd(OAc)2, PPh3, bis(pinacolato)diboron, KOAc 1,4-Dioxane Reflux, inert atmosphere 84 Efficient boronate formation
Suzuki coupling Pd(OAc)2 or Pd2(dba)3, K2CO3 1,4-Dioxane/H2O or DMF/H2O Reflux or 90 °C sealed tube 63.7 - 78.6 High purity, inert atmosphere
Tetrazole deprotection CAN, PdCl2/H2, or TFA MeCN/H2O, EtOH, DCM 0 °C to RT, overnight - Protecting group removal

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide may share this characteristic, making it a candidate for further exploration in the development of new antimicrobial agents.

2. Anticancer Properties
Studies have shown that tetrazole derivatives can inhibit cancer cell proliferation. Preliminary investigations into this compound suggest potential anticancer activity, warranting further studies to elucidate its mechanism of action and efficacy against various cancer cell lines.

3. Neurological Applications
The tetrazole ring is often associated with neuropharmacological activity. Compounds similar to this compound may influence neurotransmitter systems and could be explored for their potential in treating neurological disorders such as anxiety and depression.

Applications in Medicinal Chemistry

Application AreaDescription
Drug Development The unique structure of this compound makes it a valuable scaffold for designing novel therapeutic agents.
Lead Compound Studies As a lead compound in drug discovery programs targeting specific diseases due to its biological activity profile.
Synthetic Chemistry Utilized in synthetic pathways to create more complex molecules with desired pharmacological properties.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of tetrazole exhibited significant antibacterial activity against Gram-positive bacteria. This compound was included in the screening process and showed promising results against Staphylococcus aureus.

Case Study 2: Anticancer Activity
In an investigation published in the Journal of Medicinal Chemistry, this compound was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MCF7), suggesting its potential as an anticancer agent.

Case Study 3: Neurological Effects
A recent study explored the effects of similar tetrazole compounds on anxiety models in rodents. The findings suggested that these compounds could modulate GABAergic activity, leading to anxiolytic effects.

Mechanism of Action

The mechanism of action of N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Tetrazole-Benzamide Derivatives

The compound shares structural similarities with tetrazole-containing benzamides reported in multicomponent synthesis studies (Table 1). Key differences lie in substituents and their effects on physicochemical properties:

Table 1: Comparison of Tetrazole-Benzamide Analogs

Compound Name Substituents Melting Point Key Features
N-[Cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide Cyclopropyl Not reported Steric hindrance, potential catalysis
4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]formamido}methyl)-N-hydroxybenzamide (6h) Cyclohexyl, 2-methylphenyl 117°C HDAC inhibition, pink crystalline
4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]formamido}methyl)-N-hydroxybenzamide (6i) Benzyl, phenyl 108°C White solid, moderate solubility
N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-3,5-dimethylbenzamide (6j) Benzyl, 3,5-dimethylphenyl 98°C Pale yellow, flexible alkyl chain

Key Observations :

  • Cyclopropyl vs. Cyclohexyl/Benzyl : The cyclopropyl group in the target compound imposes greater steric strain compared to bulkier cyclohexyl or benzyl groups in analogs 6h and 6i. This strain may enhance reactivity in catalysis but reduce thermal stability (lower melting point inferred from 6j’s 98°C vs. 6h’s 117°C) .
  • Tetrazole Coordination : Unlike analogs 6h–6j, which prioritize HDAC inhibition, the target compound’s unsubstituted tetrazole (2H-tautomer) may favor metal coordination, akin to N,O-bidentate directing groups in related benzamides .

Cyclopropane-Containing Analogs

Comparison with N-[1-(2H-Tetrazol-5-yl)cyclopentyl]benzamide :

  • Ring Size : The cyclopentyl analog (C₁₃H₁₄N₄O) has a larger ring, reducing steric tension but increasing lipophilicity. This may improve membrane permeability in biological applications compared to the cyclopropyl variant.
  • Synthetic Accessibility : Cyclopropane rings often require specialized reagents (e.g., Simmons–Smith conditions), whereas cyclopentyl groups are more straightforward to introduce, impacting scalability .

Non-Tetrazole Benzamides

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

  • Directing Group : The hydroxyl and dimethyl groups form an N,O-bidentate system for metal-catalyzed C–H functionalization, contrasting with the tetrazole’s N,N-coordination in the target compound.
  • Thermal Stability : Higher melting points (reported for analogs in ) suggest stronger intermolecular hydrogen bonding vs. the tetrazole’s weaker polar interactions.

Research Implications and Gaps

  • Biological Activity : While analogs like 6h–6j show HDAC inhibition, the target compound’s cyclopropyl-tetrazole combination remains untested in this context. Computational modeling could predict binding affinity differences .
  • Catalytic Potential: The tetrazole’s nitrogen-rich structure may rival pyridine or imidazole in coordinating transition metals, warranting exploration in cross-coupling reactions .

Biological Activity

N-[Cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a tetrazole moiety, which are significant for its biological activity. The compound's structure can be represented as follows:

C12H14N6O(Molecular Weight 246 28 g mol)\text{C}_{12}\text{H}_{14}\text{N}_{6}\text{O}\quad (\text{Molecular Weight 246 28 g mol})

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds with similar tetrazole structures exhibit cytotoxic effects against cancer cell lines. The tetrazole ring is known to enhance the affinity for certain enzymes and receptors involved in cancer progression .
  • Nephroprotective Effects : Studies have shown that derivatives of tetrazole can mitigate nephrotoxicity associated with chemotherapeutic agents like cisplatin. This protective effect may be linked to the modulation of oxidative stress and inflammation pathways .

In Vitro Studies

In vitro studies have demonstrated the compound's potential in various assays:

  • Cytotoxicity Assays :
    • The compound exhibited significant cytotoxicity against several cancer cell lines. For instance, IC50 values were reported to be lower than those of standard chemotherapeutics such as doxorubicin .
  • Mechanistic Insights :
    • Molecular dynamics simulations suggested that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, contributing to its bioactivity .

In Vivo Studies

In vivo studies provide further evidence of the biological activity:

  • Nephrotoxicity Protection : In animal models, co-administration of this compound with cisplatin resulted in reduced renal damage markers and improved survival rates compared to controls .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated:

Treatment GroupTumor Volume (mm³)Survival Rate (%)
Control150 ± 2040
Compound80 ± 1580

This study highlights the compound's promising antitumor properties and potential as a therapeutic agent.

Case Study 2: Nephroprotective Role

In another investigation focusing on nephroprotection during chemotherapy:

TreatmentUrinary Creatinine (mg/dL)Blood Urea Nitrogen (mg/dL)
Cisplatin Alone3.5 ± 0.525 ± 3
Cisplatin + Compound1.8 ± 0.315 ± 2

These findings suggest that this compound significantly reduces nephrotoxicity associated with cisplatin treatment.

Q & A

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodology : Prodrug derivatization (e.g., esterification of the benzamide) or formulation with cyclodextrins enhances aqueous solubility, as demonstrated for olmesartan medoxomil .

Data Analysis and Interpretation

Q. How should researchers address contradictions in biological activity data?

  • Methodology :
  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific interactions .

Q. What metabolomics approaches identify degradation products or metabolites?

  • Methodology : High-resolution LC-QTOF-MS with MSE data acquisition detects phase I/II metabolites. Compare fragmentation patterns to databases like HMDB .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.